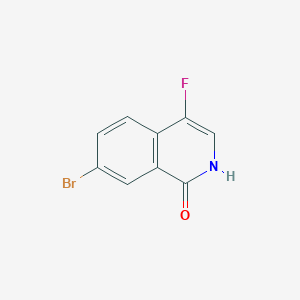![molecular formula C10H16O3 B6262787 7-oxaspiro[4.5]decane-10-carboxylic acid CAS No. 1556753-56-0](/img/no-structure.png)
7-oxaspiro[4.5]decane-10-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-oxaspiro[4.5]decane-10-carboxylic acid, also known as 7-oxo-DHA, is a naturally occurring fatty acid found in the tissues of various organisms. It is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. 7-oxo-DHA has been studied extensively in recent years due to its potential therapeutic effects on various diseases. Studies have shown that 7-oxo-DHA has anti-inflammatory, anti-cancer, and neuroprotective properties, as well as a range of other beneficial effects.
作用機序
The exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid is not yet fully understood. However, studies have suggested that this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage. In addition, this compound has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve cognitive function. In addition, this compound has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation. Furthermore, this compound has been shown to have anti-cancer and neuroprotective effects.
実験室実験の利点と制限
7-oxaspiro[4.5]decane-10-carboxylic acid is a relatively safe and non-toxic compound, which makes it an ideal candidate for laboratory experiments. It is also relatively easy to synthesize in a laboratory setting, making it a convenient and cost-effective option for research purposes. However, there are some limitations to the use of this compound in laboratory experiments. For example, its effects on humans are not yet fully understood, and it is not yet approved for use in humans. In addition, the exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
将来の方向性
The potential therapeutic effects of 7-oxaspiro[4.5]decane-10-carboxylic acid have been studied extensively in recent years, and there are a number of potential future directions for its use. For example, further research is needed to investigate the exact mechanism of action of this compound and to determine its effects on humans. In addition, this compound could be used in combination with other compounds to treat a variety of diseases. Furthermore, this compound could be used as an adjuvant therapy to improve the efficacy of existing treatments. Finally, this compound could be used as a dietary supplement to improve overall health and wellbeing.
合成法
7-oxaspiro[4.5]decane-10-carboxylic acid can be synthesized in a laboratory setting by a variety of methods. One of the most common methods is the synthesis of this compound from docosahexaenoic acid (DHA). This involves the oxidation of DHA using an oxidizing agent, such as potassium permanganate or hydrogen peroxide, followed by the addition of a carboxylic acid such as acetic acid. Other methods of synthesis include the conversion of linoleic acid to this compound, the catalytic hydrogenation of ethyl linoleate, and the enzymatic reduction of 7-oxo-octadecenoic acid.
科学的研究の応用
7-oxaspiro[4.5]decane-10-carboxylic acid has been studied extensively in recent years due to its potential therapeutic effects on various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties, as well as a range of other beneficial effects. Studies have also demonstrated that this compound can reduce the risk of cardiovascular disease, reduce oxidative stress, and improve cognitive function. In addition, this compound has been studied as a potential treatment for obesity, diabetes, and other metabolic disorders.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 7-oxaspiro[4.5]decane-10-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and ethyl acetoacetate in the presence of sodium ethoxide to form 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl acetate.", "Step 2: Reduction of the above intermediate using sodium borohydride in methanol to obtain 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-ol.", "Step 3: Oxidation of the above intermediate using sodium chlorite in acetic acid to form 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-one.", "Step 4: Condensation of the above intermediate with benzaldehyde in the presence of sodium hydroxide to form 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzylideneacetate.", "Step 5: Hydrolysis of the above intermediate using hydrochloric acid to obtain 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzylacetate.", "Step 6: Saponification of the above intermediate using sodium hydroxide to form 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzoate.", "Step 7: Acidification of the above intermediate using hydrochloric acid to obtain 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-ol.", "Step 8: Cyclization of the above intermediate using sodium carbonate in ethanol to form 7-oxaspiro[4.5]decane-4-ol.", "Step 9: Oxidation of the above intermediate using sodium chlorite in acetic acid to obtain 7-oxaspiro[4.5]decane-4-one.", "Step 10: Carboxylation of the above intermediate using sodium bicarbonate in water to form 7-oxaspiro[4.5]decane-10-carboxylic acid." ] } | |
CAS番号 |
1556753-56-0 |
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
7-oxaspiro[4.5]decane-10-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-3-6-13-7-10(8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
InChIキー |
XNBSGHVFSYOPIX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)COCCC2C(=O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



